

# Leritrelvir's Interaction with SARS-CoV-2 Main Protease: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Leritrelvir |           |
| Cat. No.:            | B12401723   | Get Quote |

#### For Immediate Release

GUANGZHOU, China – November 19, 2025 – This technical guide provides an in-depth analysis of the target binding and enzyme inhibition kinetics of **leritrelvir** (also known as RAY1216), a potent, orally active inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Developed by Guangdong Raynovent Biotech Co., Ltd., **leritrelvir** has demonstrated significant antiviral activity against various SARS-CoV-2 variants and has been approved for COVID-19 treatment in China.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of **leritrelvir**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

## Core Mechanism: Covalent Inhibition of a Key Viral Enzyme

**Leritrelvir** is a peptidomimetic inhibitor featuring an α-ketoamide warhead that specifically targets the catalytic dyad of the SARS-CoV-2 Mpro.[2][3] The Mpro is a cysteine protease crucial for the cleavage of viral polyproteins, a process essential for viral replication.[4] **Leritrelvir** acts as a slow-tight binding inhibitor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3][5] This covalent modification effectively inactivates the enzyme, thereby halting viral replication.[3]



The interaction between **leritrelvir** and Mpro is characterized by a two-step mechanism: an initial reversible binding to form an enzyme-inhibitor complex, followed by the formation of a stable covalent bond.[6] This mechanism contributes to its prolonged inhibitory effect.

## **Quantitative Analysis of Leritrelvir's Efficacy**

The potency and binding characteristics of **leritrelvir** have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity and binding kinetics.

| Parameter                  | Value   | Description                                                                                                    |
|----------------------------|---------|----------------------------------------------------------------------------------------------------------------|
| Ki                         | 8.6 nM  | The inhibition constant, indicating the binding affinity of leritrelvir to the SARS-CoV-2 Mpro.[3][5]          |
| Drug-Target Residence Time | 104 min | The duration for which leritrelvir remains bound to the Mpro, indicating a prolonged inhibitory effect.[3][5]  |
| IC50 (Vero cells)          | 36 nM   | The half-maximal inhibitory concentration against the SARS-CoV-2 βCoV/KOR/KCDC03/2020 strain in Vero cells.[7] |
| EC90 (Vero cells)          | 92 nM   | The 90% effective concentration against the SARS-CoV-2 βCoV/KOR/KCDC03/2020 strain in Vero cells.[7]           |



| SARS-CoV-2 Variant | EC90 (nM) |
|--------------------|-----------|
| Wild-type          | 228       |
| Alpha              | 351       |
| Beta               | 688       |
| Delta              | 254       |
| Omicron BA.1       | 208       |
| Omicron BA.5       | 363       |
| Omicron XBB.1.9    | 415       |

Table 2: **Leritrelvir**'s 90% maximal effective concentration (EC90) against various SARS-CoV-2 variants in in-vitro pharmacological analyses.[7]

## **Experimental Protocols**

This section details the methodologies employed in the key experiments to determine the binding and inhibitory characteristics of **leritrelvir**.

## **Mpro Enzymatic Activity Assay (FRET-based)**

A fluorescence resonance energy transfer (FRET) assay is a standard method to measure the activity of Mpro and the inhibitory effects of compounds like **leritrelvir**.

#### Materials:

- Recombinant SARS-CoV-2 Mpro
- FRET substrate (e.g., a quenched peptide containing the Mpro cleavage site)
- Assay buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0)[8]
- Leritrelvir (or other test inhibitors) dissolved in DMSO
- 384-well black, flat-bottom assay plates



• Fluorescence plate reader

#### Protocol:

- Reagent Preparation:
  - Reconstitute lyophilized Mpro in assay buffer to a stock concentration (e.g., 1 mg/mL) and store in aliquots at -80°C. Dilute to the final working concentration in assay buffer before use.[2]
  - Dissolve the FRET substrate in DMSO to create a stock solution (e.g., 10 mM) and store at -20°C, protected from light. Dilute to the final working concentration in assay buffer.[2]
  - Prepare a serial dilution of leritrelvir in DMSO.
- Assay Procedure:
  - Dispense a small volume (e.g., 1 μL) of the serially diluted leritrelvir or DMSO (for controls) into the wells of the 384-well plate.[2]
  - Add the Mpro solution to each well, except for the no-enzyme control wells.
  - Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
  - Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
- Data Acquisition and Analysis:
  - Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes).[2]
  - Calculate the initial velocity of the reaction for each well from the linear portion of the fluorescence versus time plot.
  - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



## **Cell-Based Antiviral Activity Assay**

This assay determines the efficacy of **leritrelvir** in inhibiting viral replication in a cellular context.

#### Materials:

- Vero E6 cells (or other susceptible cell lines)
- SARS-CoV-2 virus stock (wild-type or variants of concern)
- Cell culture medium (e.g., DMEM supplemented with FBS)
- Leritrelvir
- Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral load (e.g., RT-qPCR)

#### Protocol:

- Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.
- Compound Treatment: Prepare serial dilutions of **leritrelvir** in the cell culture medium and add them to the cells.
- Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for viral replication.[3]
- · Quantification of Antiviral Activity:
  - Cytopathic Effect (CPE) Reduction Assay: Visually assess the reduction in virus-induced cell death in the presence of the inhibitor.
  - Cell Viability Assay: Measure cell viability using a reagent like CellTiter-Glo to quantify the protective effect of the inhibitor.



- Viral Load Quantification: Measure the viral RNA levels in the supernatant using RT-qPCR to determine the reduction in viral replication.
- Data Analysis: Calculate the EC50 (half-maximal effective concentration) by plotting the percentage of viral inhibition against the logarithm of the drug concentration.

## Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.



Click to download full resolution via product page

**Diagram 1: Leritrelvir**'s mechanism of action in inhibiting SARS-CoV-2 replication.





Click to download full resolution via product page

**Diagram 2:** Workflow of the FRET-based Mpro inhibition assay.





Click to download full resolution via product page

**Diagram 3:** Workflow of the cell-based antiviral activity assay.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Leritrelvir for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Model informed dose regimen optimizing in development of leritrelvir for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 6. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. Model informed dose regimen optimizing in development of leritrelvir for the treatment of mild or moderate COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Leritrelvir's Interaction with SARS-CoV-2 Main Protease: A Technical Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401723#leritrelvir-target-binding-and-enzyme-inhibition-kinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com